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Compound of Interest

Compound Name: Dakli

Cat. No.: B570313 Get Quote

An initial search for the kappa opioid agonist "Dakli" did not yield any results in publicly

available scientific literature or drug databases. This suggests that "Dakli" may be a

proprietary, pre-clinical, or hypothetical compound. Therefore, this guide provides a

comparative analysis of several well-characterized and prominent kappa opioid receptor (KOR)

agonists to serve as a representative model for such a comparison.

This guide compares the efficacy of prominent KOR agonists, including Nalfurafine,

Asimadoline, U-50,488, and Salvinorin A, with additional context provided by the peripherally

restricted agonist Enadoline and the NMDA-receptor antagonist Ketamine, which has a low

affinity for the KOR.

Comparative Efficacy of Kappa Opioid Receptor
Agonists
Activation of the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a

significant area of research for developing novel analgesics that lack the addictive potential of

traditional mu-opioid receptor (MOR) agonists. However, the therapeutic development of KOR

agonists has been hindered by centrally-mediated side effects, including dysphoria, sedation,

and psychotomimetic effects. This guide examines key efficacy parameters—receptor binding

affinity (Ki) and functional potency (EC50/IC50)—for several representative KOR agonists.
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The following table summarizes the in vitro efficacy of selected KOR agonists at human opioid

receptors. These values represent the concentration of the drug required to inhibit the binding

of a radioligand by 50% (Ki) or to produce a half-maximal functional response (EC50/IC50).

Lower values indicate higher affinity or potency, respectively.
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Compoun
d

KOR Ki
(nM)

MOR Ki
(nM)

DOR Ki
(nM)

KOR
EC50/IC5
0 (nM)

Selectivit
y (KOR
vs. MOR)

Notes

Nalfurafine

(TRK-820)
0.075 - 3.5 0.43 - 53 51 - 1200 0.097

Moderately

Selective

(2.4 - 69

fold)

Clinically

used in

Japan for

uremic

pruritus;

noted for a

favorable

side-effect

profile,

lacking the

typical

dysphoric

effects of

other KOR

agonists.

Asimadolin

e
~1.2 ~3000 ~700 54.5

Highly

Selective

(~2500

fold)

A

peripherall

y restricted

KOR

agonist

investigate

d for

irritable

bowel

syndrome.

U-50,488 ~8.1

(mouse)

>1000 >1000 1.4 - 1.8 Highly

Selective

One of the

first highly

selective

KOR

agonists

developed;

widely

used as a
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research

tool.

Salvinorin

A
~21-39 >10000 >10000 0.6

Highly

Selective

A potent,

naturally

occurring

psychoacti

ve

compound

and KOR

agonist.

Enadoline N/A N/A N/A N/A

Selective

KOR

Agonist

Known to

produce

dose-

dependent

psychotomi

metic

effects in

humans.

Ketamine
~25,000

(25 µM)
>10,000 N/A N/A

Very Low

Affinity

Primarily

an NMDA

receptor

antagonist;

its

interaction

with KOR

is weak

and occurs

at

concentrati

ons much

higher than

its primary

target.

N/A: Data not readily available in the conducted searches.
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Key Signaling & Experimental Workflows
Visualizations are provided for the primary KOR signaling pathway and a standard

experimental workflow used to determine agonist binding affinity.

Kappa Opioid Receptor Signaling Pathway
KOR is a Gi/o-coupled GPCR. Upon activation by an agonist, the receptor complex catalyzes

the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit dissociates and

inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This

pathway is central to the analgesic effects of KOR agonists.
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[https://www.benchchem.com/product/b570313#comparing-dakli-efficacy-to-other-kappa-
opioid-agonists]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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